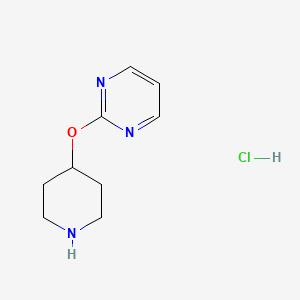

2-(Piperidin-4-yloxy)pyrimidine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-piperidin-4-yloxypyrimidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O.ClH/c1-4-11-9(12-5-1)13-8-2-6-10-7-3-8;/h1,4-5,8,10H,2-3,6-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTIWOXHQDAKZOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=NC=CC=N2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

950649-19-1 | |

| Record name | Pyrimidine, 2-(4-piperidinyloxy)-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=950649-19-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID50626673 | |

| Record name | 2-[(Piperidin-4-yl)oxy]pyrimidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50626673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

412293-92-6 | |

| Record name | Pyrimidine, 2-(4-piperidinyloxy)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=412293-92-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(Piperidin-4-yl)oxy]pyrimidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50626673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(Piperidin-4-yloxy)pyrimidine Hydrochloride: A Research Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Core Compound Characteristics

2-(Piperidin-4-yloxy)pyrimidine hydrochloride is a salt, typically supplied as a solid. The dihydrochloride form is noted by some suppliers, indicating that both the piperidine and one of the pyrimidine nitrogens are protonated.

Physicochemical Properties

A summary of the key physicochemical data for 2-(Piperidin-4-yloxy)pyrimidine dihydrochloride is presented below. This information is critical for its proper handling, storage, and use in experimental settings.

| Property | Value | Source |

| CAS Number | 950649-19-1 | [1] |

| Chemical Formula | C₉H₁₃N₃O·2HCl | [1] |

| Molecular Weight | 252.14 g/mol | [1] |

| Form | Solid | |

| SMILES String | C1CNCCC1OC2=NC=CC=N2.Cl.Cl | [1] |

| InChI Key | PSCAJDYZCMOCFM-UHFFFAOYSA-N |

Scientific Context and Potential Applications

While direct pharmacological studies on this compound are not extensively documented in peer-reviewed literature, the structural components of the molecule are of significant interest in drug development. The piperidine and pyrimidine rings are common scaffolds in a wide array of therapeutic agents.

The Piperidine Moiety in Medicinal Chemistry

The piperidine ring is a privileged scaffold in medicinal chemistry due to its favorable physicochemical properties, including its ability to improve the solubility and metabolic stability of drug candidates. It is a versatile building block found in drugs targeting a wide range of conditions.

The Pyrimidine Moiety in Drug Discovery

The pyrimidine ring is another cornerstone of medicinal chemistry, most notably as a core component of nucleobases in DNA and RNA. Synthetic pyrimidine derivatives have been successfully developed as anticancer, antiviral, and antimicrobial agents. For instance, certain piperidin-4-yl-aminopyrimidine derivatives have been investigated as potent non-nucleoside HIV-1 reverse transcriptase inhibitors[2].

Hypothesized Research Applications

Given the established pharmacological importance of both the piperidine and pyrimidine moieties, this compound represents a valuable starting material or intermediate for the synthesis of novel compounds for biological screening. Its potential applications could span a variety of therapeutic areas, including but not limited to:

-

Antiviral Research: Building on the known activity of related pyrimidine derivatives[2].

-

Oncology: The pyrimidine scaffold is a key feature of many antimetabolite cancer drugs.

-

Neuroscience: Piperidine-containing compounds are prevalent in CNS-acting drugs.

-

Anti-inflammatory and Antimicrobial Discovery: Derivatives of similar structures, such as 2-(piperidin-4-yl)-1H-benzo[d]imidazole, have shown anti-inflammatory properties, while other piperidine-containing heterocycles have demonstrated antimycotic effects[3][4].

The logical workflow for utilizing this compound in a research setting would involve its chemical modification to generate a library of derivatives, followed by systematic biological screening.

Caption: A generalized workflow for the utilization of a chemical intermediate in drug discovery.

Experimental Protocols: Handling and Storage

As a research chemical with limited publicly available safety data, caution is advised. The following handling and storage recommendations are based on general best practices for laboratory chemicals and information from related compounds.

Materials and Equipment

-

Personal Protective Equipment (PPE): Safety glasses, lab coat, nitrile gloves.

-

Chemical fume hood.

-

Spatula, weighing paper, and analytical balance.

-

Appropriate glassware for dissolution and reaction.

-

Tightly sealed, labeled storage container.

Step-by-Step Handling Procedure

-

Risk Assessment: Before handling, review any available Safety Data Sheet (SDS), even if for a related compound like 5-Fluoro-2-(piperidin-4-yloxy)pyrimidine hydrochloride, to understand potential hazards[5].

-

Engineering Controls: All handling of the solid compound should be performed in a certified chemical fume hood to minimize inhalation exposure.

-

Personal Protective Equipment: Wear appropriate PPE at all times.

-

Weighing and Transfer: To avoid generating dust, carefully weigh the solid on weighing paper or in a suitable container within the fume hood.

-

Dissolution: If preparing a solution, add the solid to the solvent slowly. The hydrochloride salt form suggests solubility in polar solvents such as water, methanol, or DMSO, but this should be experimentally verified.

-

Waste Disposal: Dispose of unused material and contaminated waste in accordance with institutional and local regulations for chemical waste.

Storage

Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

Conclusion

This compound is a chemical intermediate with potential for broad applications in the synthesis of novel, biologically active molecules. While its own pharmacological profile is not well-defined in the public domain, its structural components are well-represented in established therapeutic agents. Researchers and drug development professionals can leverage this compound as a versatile building block in the exploration of new chemical space for a variety of disease targets. Due to the limited specific data, a cautious and systematic approach to its handling, characterization, and application is essential.

References

[3] Schmidt, F., et al. (2020). Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics. Archiv der Pharmazie, 353(12), e2000248. [Link]

[6] Journal of King Saud University - Science. (2022). Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives. Journal of King Saud University - Science, 34(3), 101878. [Link]

[7] Kumar, R., & Singh, P. (2013). Piperidin-4-one: the potential pharmacophore. Mini reviews in medicinal chemistry, 13(12), 1769–1785. [Link]

[4] Wang, S., et al. (2015). Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. Archiv der Pharmazie, 348(11), 784-793. [Link]

[2] Wang, Z., et al. (2015). Discovery of piperidin-4-yl-aminopyrimidine derivatives as potent non-nucleoside HIV-1 reverse transcriptase inhibitors. European Journal of Medicinal Chemistry, 98, 116-126. [Link]

[5] KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet: 5-Fluoro-2-(piperidin-4-yloxy)pyrimidine hydrochloride. Retrieved January 26, 2026, from [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. Discovery of piperidin-4-yl-aminopyrimidine derivatives as potent non-nucleoside HIV-1 reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. kishida.co.jp [kishida.co.jp]

- 6. Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2<i>H</i>-thiopyran derivatives - Journal of King Saud University - Science [jksus.org]

- 7. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(Piperidin-4-yloxy)pyrimidine Hydrochloride: Synthesis, Characterization, and Potential Applications

Abstract

This technical guide provides a comprehensive overview of 2-(Piperidin-4-yloxy)pyrimidine hydrochloride (CAS No. 950649-19-1 for the dihydrochloride form), a heterocyclic compound of interest in contemporary chemical and pharmaceutical research. Although detailed studies on this specific molecule are not extensively published, this paper extrapolates from the well-established chemistry and pharmacology of related piperidine and pyrimidine derivatives to present a scientifically grounded perspective on its synthesis, characterization, and potential therapeutic applications. This guide is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding and practical insights into this class of compounds.

Introduction: The Piperidinyl-Pyrimidine Scaffold

The convergence of a piperidine ring and a pyrimidine nucleus in a single molecular entity creates a scaffold with significant potential in medicinal chemistry. Piperidine and its derivatives are among the most prevalent N-heterocycles in pharmaceuticals, valued for their ability to confer desirable pharmacokinetic properties such as improved solubility and bioavailability.[1] The pyrimidine ring, a core component of nucleobases, is a privileged structure in drug discovery, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] The ether linkage at the 4-position of the piperidine ring to the 2-position of the pyrimidine ring in the title compound suggests a chemically stable and synthetically accessible molecule with potential for diverse biological interactions.

While the dihydrochloride salt of 2-(Piperidin-4-yloxy)pyrimidine has been cataloged, its specific applications remain largely unexplored in publicly available literature. One supplier has anomalously described it as a non-selective herbicide, a characterization that diverges from the typical profile of such compounds in pharmaceutical research. This guide will proceed by contextualizing the compound within the broader, well-documented landscape of pharmacologically active piperidinyl-pyrimidine derivatives.

Physicochemical Properties and Identification

A clear understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The following table summarizes the key identifiers for 2-(Piperidin-4-yloxy)pyrimidine dihydrochloride.

| Property | Value | Source |

| IUPAC Name | 2-(Piperidin-4-yloxy)pyrimidine dihydrochloride | N/A |

| CAS Number | 950649-19-1 | |

| Molecular Formula | C₉H₁₃N₃O · 2HCl | |

| Molecular Weight | 252.14 g/mol | |

| Canonical SMILES | C1CNCCC1OC2=NC=CC=N2.Cl.Cl |

Proposed Synthesis Pathway

A proposed two-step synthesis is outlined below, starting from commercially available 2-chloropyrimidine and N-Boc-4-hydroxypiperidine. The Boc (tert-butyloxycarbonyl) protecting group is utilized to prevent N-alkylation of the piperidine ring, ensuring the desired O-alkylation.

Step-by-Step Protocol:

Step 1: Synthesis of tert-butyl 4-(pyrimidin-2-yloxy)piperidine-1-carboxylate

-

To a solution of N-Boc-4-hydroxypiperidine (1.0 eq) in a suitable aprotic polar solvent such as dimethylformamide (DMF), add a strong base like sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Allow the mixture to stir at room temperature for 30 minutes to facilitate the formation of the alkoxide.

-

Add a solution of 2-chloropyrimidine (1.0 eq) in DMF dropwise to the reaction mixture.

-

Heat the reaction to 80-100 °C and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the desired N-Boc protected intermediate.

Step 2: Deprotection to yield this compound

-

Dissolve the purified tert-butyl 4-(pyrimidin-2-yloxy)piperidine-1-carboxylate (1.0 eq) in a suitable organic solvent such as dioxane or methanol.

-

Add a solution of hydrochloric acid (excess, e.g., 4M in dioxane or concentrated HCl) to the mixture.

-

Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent.

-

The resulting solid can be triturated with a non-polar solvent like diethyl ether or hexane and filtered to obtain this compound as a solid.

Caption: Proposed two-step synthesis of this compound.

Analytical Characterization Workflow

The structural confirmation and purity assessment of the synthesized this compound would rely on a standard suite of analytical techniques.

Standard Analytical Protocol:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR spectroscopy will be used to confirm the presence of protons on the pyrimidine and piperidine rings and to verify their chemical environment and coupling patterns.

-

¹³C NMR spectroscopy will identify all unique carbon atoms in the molecule.

-

Data should be acquired in a suitable deuterated solvent, such as DMSO-d₆ or D₂O.

-

-

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) will be employed to determine the exact mass of the molecule, confirming its elemental composition.

-

Electrospray ionization (ESI) is a suitable ionization technique for this compound.

-

-

High-Performance Liquid Chromatography (HPLC):

-

HPLC will be used to assess the purity of the final compound.

-

A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile containing a small amount of a modifier like trifluoroacetic acid (TFA) or formic acid would be appropriate.

-

Detection can be performed using a UV detector, monitoring at a wavelength where the pyrimidine ring absorbs (typically around 254 nm).

-

-

Infrared (IR) Spectroscopy:

-

IR spectroscopy can be used to identify key functional groups, such as the C-O-C ether linkage and N-H bonds of the piperidinium salt.

-

Caption: Standard analytical workflow for compound characterization.

Potential Pharmacological Significance and Future Directions

The structural motifs within 2-(Piperidin-4-yloxy)pyrimidine suggest several avenues for pharmacological investigation. Pyrimidine derivatives are known to interact with a variety of biological targets, and the piperidine moiety can influence receptor binding and pharmacokinetic profiles.

Potential Therapeutic Areas:

-

Oncology: Many pyrimidine analogs are utilized as anticancer agents, often by interfering with nucleic acid synthesis.[2]

-

Infectious Diseases: The pyrimidine scaffold is present in numerous antimicrobial and antiviral drugs.[4]

-

Inflammation: Certain piperidine and pyrimidine derivatives have demonstrated anti-inflammatory properties.[5][6]

-

Central Nervousous System (CNS) Disorders: The piperidine ring is a common feature in CNS-active drugs.

Future research should focus on the synthesis and biological evaluation of 2-(Piperidin-4-yloxy)pyrimidine and its derivatives. A logical progression would involve:

-

In Vitro Screening: The compound should be screened against a diverse panel of biological targets, including kinases, G-protein coupled receptors (GPCRs), and various enzymes, to identify potential mechanisms of action.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogs with substitutions on the pyrimidine and piperidine rings would help to elucidate the structural requirements for any observed biological activity.

-

Pharmacokinetic Profiling: In vitro and in vivo studies to determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound would be crucial for assessing its drug-likeness.

Safety and Handling

As with any research chemical, this compound should be handled with appropriate safety precautions. While a specific Material Safety Data Sheet (MSDS) is not widely available, general guidelines for handling heterocyclic amine hydrochlorides should be followed. These include:

-

Working in a well-ventilated fume hood.

-

Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoiding inhalation of dust and contact with skin and eyes.

-

In case of exposure, follow standard first-aid procedures and seek medical attention.

Conclusion

This compound represents a simple yet promising scaffold for further investigation in the field of medicinal chemistry. While specific data on this compound is currently sparse, this guide has provided a comprehensive framework based on the well-established principles of organic synthesis, analytical chemistry, and pharmacology of related structures. By following the proposed synthetic and analytical protocols, and by exploring the potential therapeutic applications outlined, researchers can begin to unlock the full potential of this intriguing molecule.

References

-

Al-Ostoot, F. H., Al-Ghamdi, M. A., & Al-Ameri, M. A. (2023). Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives. Journal of King Saud University - Science, 35(1), 102443. Available at: [Link]

-

Behera, A. K., Sahoo, S. K., & Patra, S. (2016). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. Journal of Chemical and Pharmaceutical Research, 8(8), 841-847. Available at: [Link]

-

Kovalenko, S. M., & Mykhailiuk, P. K. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(23), 7350. Available at: [Link]

-

Wurzer, J., et al. (2019). Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics. Archiv der Pharmazie, 352(10), 1900128. Available at: [Link]

-

Verma, V., et al. (2020). A Review on Pharmacological Aspects of Pyrimidine Derivatives. Journal of Drug Delivery and Therapeutics, 10(5), 200-206. Available at: [Link]

-

PubChem. (n.d.). 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine, (S)-. Retrieved January 26, 2026, from [Link]

-

Wang, Y., et al. (2015). Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. Chemical Biology & Drug Design, 86(4), 485-492. Available at: [Link]

-

Tsolaki, E., et al. (2022). Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies. Molecules, 27(19), 6529. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2<i>H</i>-thiopyran derivatives - Journal of King Saud University - Science [jksus.org]

- 3. jddtonline.info [jddtonline.info]

- 4. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Deployment of 2-(Piperidin-4-yloxy)pyrimidine Hydrochloride in Early Drug Discovery: A Technical Guide

Abstract

The confluence of a pyrimidine core and a piperidine moiety has consistently yielded scaffolds of significant interest in medicinal chemistry. This guide provides an in-depth technical exploration of 2-(Piperidin-4-yloxy)pyrimidine hydrochloride , a versatile chemical entity poised for strategic application in early-stage drug discovery. While this specific molecule is a foundational building block, its structural alerts, embedded within a constellation of highly successful therapeutic agents, point toward promising trajectories in oncology and inflammatory diseases. We will dissect the core chemical attributes of this scaffold, propose a rational drug discovery workflow, and provide detailed, field-proven experimental protocols to empower researchers in unlocking its therapeutic potential. This document serves as a comprehensive playbook for medicinal chemists, pharmacologists, and drug development professionals aiming to leverage this privileged scaffold for the generation of novel clinical candidates.

Part 1: Foundational Analysis of the 2-(Piperidin-4-yloxy)pyrimidine Scaffold

The this compound scaffold is a compelling starting point for fragment-based and scaffold-hopping drug design strategies. Its inherent modularity, with reactive sites on both the pyrimidine and piperidine rings, allows for extensive chemical diversification.

Physicochemical Properties and Structural Rationale

The hydrochloride salt form of 2-(Piperidin-4-yloxy)pyrimidine ensures aqueous solubility, a critical attribute for initial biological screening and handling. The core structure marries a hydrogen-bond accepting pyrimidine ring with a flexible, yet conformationally constrained, piperidin-4-yloxy linker. This combination offers a unique blend of properties that are highly desirable in drug candidates.

| Property | Value | Significance in Drug Discovery |

| Molecular Formula | C₉H₁₃N₃O · 2HCl | Provides the elemental composition. |

| Molecular Weight | 252.14 g/mol [1][2] | Falls within the "rule of five" for good oral bioavailability. |

| Topological Polar Surface Area (TPSA) | 54.9 Ų (calculated for free base) | Suggests good potential for cell permeability. |

| LogP | 1.2 (calculated for free base) | Indicates a favorable balance between lipophilicity and hydrophilicity. |

| Hydrogen Bond Donors | 1 (on piperidine nitrogen) | Offers a key interaction point for target binding. |

| Hydrogen Bond Acceptors | 3 (2 on pyrimidine, 1 on ether oxygen) | Provides multiple opportunities for hydrogen bonding with a target protein. |

The piperidine ring is a "privileged scaffold" in medicinal chemistry, known to enhance pharmacokinetic properties and provide a three-dimensional vector for exploring chemical space[3]. The pyrimidine ring is a cornerstone of many approved drugs, particularly in oncology and infectious diseases, owing to its ability to mimic purine bases and engage in key hydrogen bonding interactions within enzyme active sites[4][5][6].

Synthetic Accessibility and Derivatization Potential

The synthesis of the core scaffold and its subsequent derivatization are critical for a successful drug discovery campaign. The 2-(Piperidin-4-yloxy)pyrimidine core can be readily assembled through nucleophilic aromatic substitution (SNAr) reactions.

A plausible synthetic route involves the reaction of a protected 4-hydroxypiperidine with a 2-halopyrimidine, followed by deprotection. The resulting free piperidine nitrogen serves as a primary handle for diversification, while the pyrimidine ring can be further functionalized.

Part 2: A Proposed Drug Discovery Campaign: Targeting Kinases in Oncology

Given the prevalence of the pyrimidine scaffold in approved kinase inhibitors, a rational starting point for a drug discovery program centered on this compound is in the realm of oncology, specifically targeting protein kinases. Analogs such as 2-arylamino-4-(piperidin-4-yloxy)pyrimidines have shown potent activity as EGFR inhibitors[7].

Hit Identification: A High-Throughput Screening (HTS) Cascade

The initial phase of the campaign will focus on identifying "hits" from a diverse chemical library through a tiered screening approach.

Lead Optimization: Structure-Activity Relationship (SAR) Studies

Validated hits will undergo iterative chemical modification to improve potency, selectivity, and drug-like properties. The modular nature of the 2-(Piperidin-4-yloxy)pyrimidine scaffold is highly amenable to this process.

Key areas for SAR exploration:

-

Piperidine N-substitution: Introduction of various alkyl, aryl, and acyl groups to probe for additional binding interactions and modulate physicochemical properties.

-

Pyrimidine C4/C5/C6 substitution: Decoration of the pyrimidine ring with different functional groups to enhance target engagement and selectivity. Bioisosteric replacements and scaffold hopping can be employed to explore novel chemical space[1][8].

-

Ether Linkage Modification: While generally stable, exploration of alternative linkers (e.g., thioether, amine) could be considered in later stages if metabolic instability of the ether is observed.

Part 3: Detailed Experimental Protocols

The following protocols are provided as a guide for executing the proposed drug discovery workflow.

Protocol: In Vitro Kinase Inhibition Assay (Example: EGFR)

This protocol outlines a typical biochemical assay to determine the inhibitory activity of a compound against a target kinase.

Materials:

-

Recombinant human EGFR kinase (e.g., from SignalChem)

-

Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)

-

ATP (Adenosine triphosphate)

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Test compound (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

384-well white plates

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Plating: Prepare serial dilutions of the test compound in DMSO. Transfer a small volume (e.g., 50 nL) of each dilution to the wells of a 384-well plate.

-

Kinase Reaction:

-

Add 5 µL of a 2x kinase/substrate solution in kinase buffer to each well.

-

Add 5 µL of a 2x ATP solution in kinase buffer to initiate the reaction. The final ATP concentration should be at or near the Km for the specific kinase.

-

Incubate the plate at room temperature for 1 hour.

-

-

Detection:

-

Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.

-

-

Data Analysis:

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no kinase) controls.

-

Determine the IC₅₀ value by fitting the dose-response data to a four-parameter logistic equation.

-

Protocol: Cell-Based Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

-

Cancer cell line (e.g., A549 for lung cancer)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

Test compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

-

96-well clear-bottom plates

-

Plate reader capable of measuring absorbance at 570 nm

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Add serial dilutions of the test compound to the wells. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic agent).

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Data Analysis:

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percent inhibition of cell proliferation for each compound concentration.

-

Determine the GI₅₀ (concentration for 50% growth inhibition) value from the dose-response curve.

-

Protocol: Preliminary ADME/Tox Profiling

Early assessment of absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) is crucial to de-risk a project.

In Silico Profiling:

-

Utilize software such as SwissADME or pkCSM to predict key ADME/Tox parameters from the chemical structure[9][10]. This provides a rapid and cost-effective initial assessment.

In Vitro Assays:

| Assay | Purpose |

| Aqueous Solubility | Determines the solubility of the compound in a physiologically relevant buffer. |

| LogD₇.₄ | Measures the lipophilicity of the compound at physiological pH. |

| Caco-2 Permeability | Assesses the potential for oral absorption using a human colon adenocarcinoma cell line. |

| Microsomal Stability | Evaluates the metabolic stability of the compound in the presence of liver microsomes. |

| CYP450 Inhibition | Identifies potential drug-drug interactions by measuring the inhibition of major cytochrome P450 enzymes. |

| hERG Inhibition | Screens for potential cardiotoxicity by assessing the inhibition of the hERG potassium channel. |

Part 4: Challenges and Future Directions

The primary challenge in developing drugs from the 2-(Piperidin-4-yloxy)pyrimidine scaffold will be achieving target selectivity. Kinase inhibitors, for example, often suffer from off-target effects due to the conserved nature of the ATP binding site. A thorough selectivity profiling against a broad panel of kinases is essential.

Future directions for this scaffold could involve its application in other therapeutic areas where pyrimidine and piperidine motifs are prevalent, such as neurodegenerative diseases and infectious diseases. The development of covalent inhibitors, guided by the successful design of 2-arylamino-4-(piperidin-4-yloxy)pyrimidine EGFR inhibitors, represents another promising avenue[7].

Conclusion

This compound is a high-potential starting point for early-stage drug discovery. Its favorable physicochemical properties, synthetic tractability, and the proven success of its analogs in various therapeutic areas make it an attractive scaffold for medicinal chemists. The proposed drug discovery workflow, from hit identification to lead optimization and preliminary ADME/Tox profiling, provides a rational and efficient path to unlocking the therapeutic potential of this versatile molecule. By combining strategic chemical design with robust biological and pharmacological evaluation, researchers can leverage the 2-(Piperidin-4-yloxy)pyrimidine core to develop novel and effective medicines for a range of human diseases.

References

- Weig, A. W., Barlock, S. L., O'Connor, P. M., Marciano, O. M., Smith, R., Ernst, R. K., Melander, R. J., & Melander, C. (2020). A scaffold hopping strategy to generate new aryl-2-amino pyrimidine MRSA biofilm inhibitors. RSC Medicinal Chemistry, 11(12), 1493–1500.

- Li, J., Zhang, L., Chen, X., & Liu, T. (2018). 2-Aminopyrimidin-4(1H)-one as the novel bioisostere of urea: discovery of novel and potent CXCR2 antagonists. Bioorganic & Medicinal Chemistry Letters, 28(17), 2886–2890.

- Google Patents. CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine.

- Gitto, R., De Luca, L., & Ferro, S. (2018). Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Biologically Active Agents. Current Medicinal Chemistry, 25(30), 3537–3538.

- Ma, X., et al. (2022). Design, synthesis, and biological evaluation of 2-arylamino-4-(piperidin-4-yloxy)pyrimidines as potent EGFRT790M/L858R inhibitors to treat non-small cell lung cancer. Bioorganic & Medicinal Chemistry, 72, 117052.

- Patel, R. V., et al. (2012). The 2-aminopyrimidine ring as a new scaffold for potent MRP1 inhibitors. European Journal of Medicinal Chemistry, 58, 433-443.

- Sriram, D., Yogeeswari, P., & Thirumurugan, R. (2005). Synthesis, molecular docking, and in silico ADME/Tox profiling studies of new 1-aryl-5-(3-azidopropyl)indol-4-ones: Potential inhibitors of SARS CoV-2 main protease. Bioorganic & Medicinal Chemistry Letters, 15(20), 4431-4434.

- Al-Ostoot, F. H., et al. (2021). Synthesis, characterization, and anticancer evaluation of N- Heterocyclic entities: ADME profiling and In Silico predictions. Molecules, 26(15), 4487.

- Janecka, A., & Perlikowska, R. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 263, 115951.

- Zhang, B., Zhou, Y., Gu, Q., & Xu, S. (2019). Synthesis of 2-Chloro-4-(3-Nitrophenoxy) -6-(Thiophen-2-Yl) Pyrimidine. IOP Conference Series: Materials Science and Engineering, 677(2), 022075.

- Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 42717.

- Google Patents. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.

- The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically. (n.d.). International Journal of ChemTech Research, 9(5), 350-356.

- Fischer, P. M. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(16), 11845–11864.

- Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: predicting small-molecule pharmacokinetic and toxicity properties using graph-based signatures. Journal of Medicinal Chemistry, 58(9), 4066–4072.

- Brown, D. G., & Wobst, P. (2021). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. In Comprehensive Medicinal Chemistry III (pp. 1-46). Elsevier.

- Čičak, M., et al. (2025). The 2-aminopyrimidine ring as a new scaffold for potent MRP1 inhibitors. European Journal of Medicinal Chemistry, 283, 118364.

- Innovative Breakthroughs in ADME Toxicology: Paving the Way for Safer Drug Development. (2025). Drug Discovery Today.

- Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). (2023). Current Medicinal Chemistry, 30(1), 1-2.

- Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents. (2016). Current Topics in Medicinal Chemistry, 16(29), 3338-3363.

- Targeting The Nuclear Factor Kappa-B (NF-κB)

- In Silico Molecular Docking, Scaffold Hopping, and PASS Prediction of Designed Pyrimidine-Based Analogues Their Synthesis and Biological Evaluation. (2023). Progress in Chemical and Biochemical Research, 6(4), 368-382.

- Sung, B., & Aggarwal, B. B. (2011).

- Talele, T. T. (2016). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 59(19), 8712–8756.

-

Organic Syntheses Procedure. 2-chloropyrimidine. Available at: [Link]

- Adriaenssens, E. (2023). In vitro kinase assay. protocols.io.

- Lewis, P. A. (2022). Assaying The Kinase Activity Of LRRK2 In Vitro l Protocol Preview. JoVE (Journal of Visualized Experiments).

Sources

- 1. A scaffold hopping strategy to generate new aryl-2-amino pyrimidine MRSA biofilm inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. Monitoring the Levels of Cellular NF-κB Activation States - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Aminopyrimidine as a Novel Scaffold for Biofilm Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 2-Aminopyrimidin-4(1H)-one as the novel bioisostere of urea: discovery of novel and potent CXCR2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis, molecular docking, and in silico ADME/Tox profiling studies of new 1-aryl-5-(3-azidopropyl)indol-4-ones: Potential inhibitors of SARS CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 2-(Piperidin-4-yloxy)pyrimidine Derivatives and Analogs in Drug Discovery

Foreword: The Architectural Elegance of Privileged Scaffolds

In the landscape of medicinal chemistry, certain molecular frameworks appear with remarkable frequency, earning the designation of "privileged structures." This is not by chance, but a testament to their inherent ability to present functional groups in three-dimensional space in a manner that is conducive to binding with a wide array of biological targets. The 2-(piperidin-4-yloxy)pyrimidine core is a quintessential example of such a scaffold, marrying the structural rigidity and hydrogen bonding capabilities of the pyrimidine ring with the versatile, non-planar geometry of the piperidine motif.[1][2] This guide provides a comprehensive exploration of this chemical class, from foundational synthesis to advanced therapeutic applications, designed for the discerning researcher and drug development professional.

Section 1: The 2-(Piperidin-4-yloxy)pyrimidine Core Structure

The title compound, with an empirical formula of C₉H₁₃N₃O (for the free base), serves as the foundational building block for a diverse library of derivatives. Its structure consists of a pyrimidine ring linked via an ether oxygen to the 4-position of a piperidine ring. This arrangement offers several strategic advantages for drug design:

-

The Pyrimidine Moiety: Acts as a stable aromatic core and a potent hydrogen bond acceptor through its two nitrogen atoms. It is a cornerstone of many therapeutic agents, from anticancer to antimicrobial drugs.[3][4][5]

-

The Piperidine Ring: Provides a saturated, flexible, and three-dimensional component. Its nitrogen atom can be readily functionalized to modulate solubility, basicity, and target engagement, or to introduce additional pharmacophoric elements.[1]

-

The Ether Linkage: Offers a chemically stable connection with a degree of rotational flexibility, allowing the two ring systems to adopt optimal orientations for binding within a target's active site.

This unique combination of features has established the 2-(piperidin-4-yloxy)pyrimidine scaffold as a highly productive starting point for developing potent and selective modulators of various biological targets.

Section 2: Synthetic Strategies and Mechanistic Considerations

The construction of 2-(piperidin-4-yloxy)pyrimidine derivatives is typically achieved through a convergent synthesis strategy. The most common and mechanistically sound approach involves a nucleophilic aromatic substitution (SₙAr) reaction.

Core Synthesis Workflow

The general workflow hinges on coupling a pyrimidine core, activated with a suitable leaving group at the 4-position, with a 4-hydroxypiperidine fragment.

Experimental Protocol: Synthesis of a 2-Arylamino-4-(piperidin-4-yloxy)pyrimidine Derivative

This protocol is a representative example adapted from methodologies used in the synthesis of EGFR inhibitors.[6]

Rationale: The use of N-Boc-4-hydroxypiperidine is critical. The tert-butyloxycarbonyl (Boc) group protects the piperidine nitrogen from participating in side reactions and can be removed under acidic conditions that typically do not affect the rest of the molecule. The choice of a strong, non-nucleophilic base like sodium hydride (NaH) is to efficiently deprotonate the hydroxyl group of the piperidine, forming a potent nucleophile for the SₙAr reaction.

Step 1: Synthesis of tert-butyl 4-((2-chloropyrimidin-4-yl)oxy)piperidine-1-carboxylate

-

To a solution of N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert nitrogen atmosphere.

-

Stir the resulting suspension at 0 °C for 30 minutes to ensure complete formation of the alkoxide.

-

Add a solution of 2,4-dichloropyrimidine (1.1 eq) in DMF dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired intermediate.

Step 2: Introduction of the Arylamine Moiety

-

Combine the intermediate from Step 1 (1.0 eq), the desired arylamine (1.1 eq), and a suitable base (e.g., diisopropylethylamine, DIPEA, 3.0 eq) in a solvent such as n-butanol.

-

Heat the mixture to reflux (approx. 110-120 °C) for 24-48 hours. The high temperature is necessary to drive the second, less facile SₙAr reaction at the C2 position.

-

After cooling to room temperature, concentrate the mixture under reduced pressure.

-

Purify the residue by flash column chromatography to obtain the N-Boc protected final compound.

Step 3: Boc Deprotection to Yield the Final Hydrochloride Salt

-

Dissolve the purified product from Step 2 in a solution of 4M HCl in 1,4-dioxane.

-

Stir the solution at room temperature for 2-4 hours.

-

Formation of a precipitate indicates the formation of the hydrochloride salt.

-

Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to yield the final 2-arylamino-4-(piperidin-4-yloxy)pyrimidine hydrochloride derivative.

Section 3: Structure-Activity Relationship (SAR) Insights

The modular nature of the scaffold allows for systematic modification to optimize potency, selectivity, and pharmacokinetic properties. SAR studies are crucial for transforming a screening hit into a viable drug candidate.[7][8]

Key Modification Points:

-

C2-Position of the Pyrimidine Ring: This position is a primary vector for influencing target-specific interactions. In the context of Epidermal Growth Factor Receptor (EGFR) inhibitors, installing a substituted aniline moiety at C2 is critical for activity. The aniline nitrogen and specific substituents form key hydrogen bonds and van der Waals interactions within the ATP-binding pocket of the kinase.[6]

-

C5-Position of the Pyrimidine Ring: This position can be modified to fine-tune electronic properties or to introduce groups that interact with solvent or adjacent regions of the binding pocket.

-

N1-Position of the Piperidine Ring: This is the most common site for modification to modulate physicochemical properties. Attaching small alkyl groups, amides, or other functional groups can significantly alter a compound's solubility, cell permeability, and metabolic stability. For instance, in the development of HIV non-nucleoside reverse transcriptase inhibitors (NNRTIs), modifications at this position were crucial for achieving high potency.[9]

Case Study: SAR of EGFR Inhibitors

A study focused on developing inhibitors for mutant EGFR (T790M/L858R) in non-small cell lung cancer (NSCLC) provides excellent SAR data.[6]

| Compound ID | C2-Aniline Substitution | Piperidine N1-Substitution | EGFRT790M/L858R IC₅₀ (nM) | H1975 Cell Proliferation IC₅₀ (µM) |

| Reference | (Reported 4-phenoxyl moiety) | - | - | - |

| 9i | 3-ethynyl-4-fluoroaniline | Acrylamide | 4.902 | 0.6210 |

| 9j | 3-chloro-4-fluoroaniline | Acrylamide | 10.32 | 1.841 |

| 9k | 3-cyano-4-fluoroaniline | Acrylamide | 6.784 | 1.152 |

| 10a | 3-ethynyl-4-fluoroaniline | Propiolamide | 8.115 | 1.536 |

Analysis:

-

Covalent Warhead: The acrylamide group on the piperidine nitrogen acts as a Michael acceptor, forming a covalent bond with a cysteine residue (Cys797) in the EGFR active site. This explains the high potency.

-

Aniline Substitution: The presence of small, electron-withdrawing groups (ethynyl, cyano, chloro) at the meta-position of the aniline ring consistently leads to potent inhibition. This suggests these groups occupy a specific sub-pocket, enhancing binding affinity. Compound 9i , with the 3-ethynyl group, demonstrated the highest potency both biochemically and in a cell-based assay.[6]

Section 4: Therapeutic Applications and Biological Targets

The versatility of the 2-(piperidin-4-yloxy)pyrimidine scaffold has led to its exploration in multiple therapeutic areas.

Oncology: Covalent EGFR Inhibitors

As detailed above, derivatives of this scaffold have emerged as potent and selective inhibitors of drug-resistant EGFR mutants in NSCLC.[6] The piperidin-4-yloxy linker serves as a superior alternative to the more common phenoxy linkers found in earlier generations of EGFR inhibitors, contributing to a favorable selectivity profile against wild-type EGFR and reducing off-target toxicities.

Sources

- 1. mdpi.com [mdpi.com]

- 2. juniperpublishers.com [juniperpublishers.com]

- 3. researchgate.net [researchgate.net]

- 4. jddtonline.info [jddtonline.info]

- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 6. Design, synthesis, and biological evaluation of 2-arylamino-4-(piperidin-4-yloxy)pyrimidines as potent EGFRT790M/L858R inhibitors to treat non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of piperidin-4-yl-aminopyrimidine derivatives as potent non-nucleoside HIV-1 reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Kinase Inhibitor Scaffold: 2-(Piperidin-4-yloxy)pyrimidine

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The confluence of the pyrimidine and piperidine heterocycles has yielded a plethora of biologically active molecules, with a significant number demonstrating potent kinase inhibitory activity. This technical guide delves into the core chemical scaffold, 2-(piperidin-4-yloxy)pyrimidine, a key pharmacophore in the development of targeted kinase inhibitors. While the specific hydrochloride salt, 2-(piperidin-4-yloxy)pyrimidine hydrochloride, is commercially available, its true value in medicinal chemistry lies in its role as a foundational building block for more complex and potent derivatives. This document provides a comprehensive overview of the synthesis, mechanism of action, and methodologies for studying derivatives of this scaffold, with a particular focus on their application in oncology research, exemplified by their proven efficacy against Epidermal Growth Factor Receptor (EGFR) mutations in non-small cell lung cancer.

Introduction: The 2-(Piperidin-4-yloxy)pyrimidine Scaffold in Kinase Inhibition

Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including growth, differentiation, and metabolism. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The 2-(piperidin-4-yloxy)pyrimidine scaffold has emerged as a promising framework for the design of selective and potent kinase inhibitors. This is attributed to the favorable chemical properties of its constituent rings. The pyrimidine ring can engage in hydrogen bonding interactions with the hinge region of the kinase ATP-binding pocket, a common feature of many kinase inhibitors. The piperidine moiety, connected via an ether linkage, provides a versatile anchor point for the introduction of various substituents to enhance potency, selectivity, and pharmacokinetic properties.

While the parent compound, 2-(piperidin-4-yloxy)pyrimidine, serves as the foundational structure, it is the thoughtful derivatization of this core that unlocks its therapeutic potential. A notable example is the development of 2-arylamino-4-(piperidin-4-yloxy)pyrimidines as covalent inhibitors of EGFR, particularly the T790M/L858R mutant, which is a common mechanism of resistance to first and second-generation EGFR inhibitors in non-small cell lung cancer (NSCLC)[1].

Chemical Properties and Synthesis of Derivatives

The hydrochloride salt of 2-(piperidin-4-yloxy)pyrimidine is a solid with a molecular weight of 252.14 g/mol and an empirical formula of C9H15Cl2N3O. The true utility of this scaffold, however, lies in its derivatization.

Table 1: Physicochemical Properties of the Core Scaffold

| Property | Value | Source |

| Molecular Formula | C9H13N3O | - |

| Molecular Weight | 195.22 g/mol | - |

| (Dihydrochloride Salt) | C9H15Cl2N3O | |

| (Dihydrochloride Salt) | 252.14 g/mol |

A general synthetic route to derivatives, such as the 2-arylamino-4-(piperidin-4-yloxy)pyrimidines, often involves a multi-step process. A key step is the nucleophilic substitution of a leaving group (e.g., a chlorine atom) on the pyrimidine ring with a substituted amine.

Experimental Protocol: Synthesis of a 2-Arylamino-4-(piperidin-4-yloxy)pyrimidine Derivative

This protocol is a generalized representation based on established synthetic methodologies for this class of compounds[1].

-

Preparation of the Piperidin-4-yloxy Intermediate:

-

Start with a commercially available protected piperidin-4-ol (e.g., N-Boc-4-hydroxypiperidine).

-

React with a suitable pyrimidine precursor, such as 2,4-dichloropyrimidine, in the presence of a base (e.g., sodium hydride) in an appropriate solvent (e.g., tetrahydrofuran) to form the ether linkage at the 4-position of the pyrimidine.

-

-

Introduction of the Arylamino Group:

-

The resulting 2-chloro-4-(N-Boc-piperidin-4-yloxy)pyrimidine is then subjected to a nucleophilic aromatic substitution reaction with a desired aniline derivative. This reaction is typically carried out in a solvent like isopropanol at elevated temperatures.

-

-

Deprotection:

-

The Boc protecting group on the piperidine nitrogen is removed using an acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM), to yield the final 2-arylamino-4-(piperidin-4-yloxy)pyrimidine derivative.

-

-

Purification:

-

The final product is purified using standard techniques such as column chromatography or recrystallization.

-

Mechanism of Action and Target Kinases

Derivatives of the 2-(piperidin-4-yloxy)pyrimidine scaffold primarily act as ATP-competitive inhibitors. They occupy the ATP-binding pocket of the target kinase, preventing the phosphorylation of substrate proteins and thereby blocking downstream signaling pathways. The pyrimidine core typically forms hydrogen bonds with the kinase hinge region, while the piperidine moiety and its substituents extend into other regions of the binding pocket, contributing to potency and selectivity.

A key example of this mechanism is seen in the inhibition of mutant EGFR. Certain derivatives are designed to form a covalent bond with a cysteine residue (Cys797) in the ATP-binding site of EGFR, leading to irreversible inhibition. This is particularly effective against the T790M resistance mutation[1].

Key Target Kinases for this Scaffold:

-

Epidermal Growth Factor Receptor (EGFR): Particularly effective against mutations like T790M and L858R in NSCLC[1].

-

Anaplastic Lymphoma Kinase (ALK): The broader class of 2,4-diarylaminopyrimidine analogs with a piperidinyl moiety have shown potent inhibition of ALK[2].

-

Cyclin-Dependent Kinases (CDKs): The diaminopyrimidine core with a substituted piperidine has been identified as a critical structure for CDK inhibitory activity[3].

-

Akt (Protein Kinase B): Pyrrolopyrimidine derivatives incorporating a piperidine have been developed as potent Akt inhibitors[4][5][6].

In Vitro Kinase Inhibition Studies: Protocols and Data Interpretation

Evaluating the inhibitory potential of novel 2-(piperidin-4-yloxy)pyrimidine derivatives is a critical step in the drug discovery process. This typically involves a series of in vitro assays to determine the compound's potency (IC50), binding affinity, and selectivity.

Experimental Workflow for Kinase Inhibitor Profiling

Caption: A typical workflow for the in vitro evaluation of kinase inhibitors.

Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is a generalized method for determining the IC50 of a test compound against a target kinase.

-

Reagent Preparation:

-

Prepare a stock solution of the 2-(piperidin-4-yloxy)pyrimidine derivative in 100% DMSO.

-

Prepare a kinase buffer (e.g., Tris-HCl, MgCl2, DTT).

-

Prepare solutions of the target kinase, substrate (peptide or protein), and ATP at appropriate concentrations.

-

-

Assay Procedure:

-

Serially dilute the test compound in DMSO and then in kinase buffer to achieve the desired final concentrations.

-

In a 96- or 384-well plate, add the kinase, the test compound at various concentrations, and the substrate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

-

Stop the reaction and measure the remaining ATP using a commercial luminescence-based kit (e.g., Kinase-Glo®). The light output is inversely proportional to the kinase activity.

-

-

Data Analysis:

-

Plot the luminescence signal against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

-

Table 2: Representative IC50 Data for a Hypothetical Derivative

| Target Kinase | IC50 (nM) |

| EGFR (T790M/L858R) | 5 |

| EGFR (Wild-Type) | 500 |

| Kinase X | >10,000 |

| Kinase Y | 8,500 |

This data is illustrative and demonstrates high potency and selectivity for the mutant EGFR.

Cellular Assays and Downstream Signaling Analysis

Demonstrating that a compound can inhibit a kinase in a test tube is only the first step. It is crucial to confirm that it can enter cells, engage its target, and inhibit its function in a complex cellular environment.

Protocol: Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)

-

Cell Culture:

-

Culture a cancer cell line known to be dependent on the target kinase (e.g., H1975 cells for EGFR T790M/L858R) in appropriate media.

-

-

Compound Treatment:

-

Seed the cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the 2-(piperidin-4-yloxy)pyrimidine derivative for a specified period (e.g., 72 hours).

-

-

Viability Assessment:

-

Add the viability reagent (e.g., MTT or CellTiter-Glo®) and incubate according to the manufacturer's instructions.

-

Measure the absorbance or luminescence, which is proportional to the number of viable cells.

-

-

Data Analysis:

-

Calculate the percentage of cell growth inhibition relative to a vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

-

Analysis of Downstream Signaling Pathways

Inhibition of a target kinase should lead to a reduction in the phosphorylation of its downstream substrates. This can be assessed by Western blotting.

Caption: Inhibition of EGFR signaling by a 2-(piperidin-4-yloxy)pyrimidine derivative.

Conclusion and Future Directions

The 2-(piperidin-4-yloxy)pyrimidine scaffold represents a validated and highly adaptable platform for the development of potent and selective kinase inhibitors. Its synthetic tractability and the proven success of its derivatives in targeting clinically relevant kinases, such as EGFR, underscore its importance in modern drug discovery. Future research in this area will likely focus on exploring novel substitutions on the piperidine and pyrimidine rings to improve selectivity profiles, overcome emerging resistance mechanisms, and enhance pharmacokinetic properties. As our understanding of the kinome and its role in disease continues to expand, scaffolds like 2-(piperidin-4-yloxy)pyrimidine will remain at the forefront of efforts to develop the next generation of targeted therapies.

References

-

Identification of highly potent 2,4-diarylaminopyrimidine analogs of a typical piperidinyl-4-ol moiety as promising antitumor ALK inhibitors. PubMed. [Link]

-

Design, synthesis, and biological evaluation of 2-arylamino-4-(piperidin-4-yloxy)pyrimidines as potent EGFRT790M/L858R inhibitors to treat non-small cell lung cancer. PubMed. [Link]

-

Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. PubMed. [Link]

-

Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. PubMed. [Link]

-

Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective, orally active inhibitors of protein kinase B (Akt). PubMed. [Link]

-

Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective, orally active inhibitors of protein kinase B (Akt). ResearchGate. [Link]

Sources

- 1. Design, synthesis, and biological evaluation of 2-arylamino-4-(piperidin-4-yloxy)pyrimidines as potent EGFRT790M/L858R inhibitors to treat non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of highly potent 2,4-diarylaminopyrimidine analogs of a typical piperidinyl-4-ol moiety as promising antitumor ALK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective, orally active inhibitors of protein kinase B (Akt) - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Investigating 2-(Piperidin-4-yloxy)pyrimidine Hydrochloride in Central Nervous System Research

For Researchers, Scientists, and Drug Development Professionals

Preamble: Unlocking the Potential of a Privileged Scaffold

In the landscape of central nervous system (CNS) drug discovery, the strategic selection of molecular scaffolds is paramount. The compound 2-(Piperidin-4-yloxy)pyrimidine hydrochloride emerges as a molecule of significant interest, not from a history of extensive characterization, but from the well-established neuropharmacological potential of its constituent chemical moieties. The pyrimidine core is a "privileged" heterocyclic structure, integral to a multitude of approved and investigational drugs targeting the CNS.[1][2][3] Similarly, the piperidine ring is a cornerstone in the design of CNS-active agents, prized for its ability to confer favorable pharmacokinetic properties and engage with a variety of neuronal targets.[4][5]

This technical guide is conceived to serve as a strategic roadmap for the CNS researcher. In the absence of extensive direct literature on this compound, this document synthesizes insights from structurally analogous compounds to postulate its potential mechanisms of action and to lay out a rigorous, self-validating experimental workflow for its comprehensive investigation. The core philosophy of this guide is not to present a static protocol but to empower the researcher with the rationale to explore this promising chemical entity.

Compound Profile: this compound

| Property | Value | Source |

| Chemical Formula | C₉H₁₃N₃O·2HCl | [6] |

| Molecular Weight | 252.14 g/mol | [6] |

| Structure | A pyrimidine ring linked via an ether to a piperidine ring. | [6] |

| Form | Solid | |

| CAS Number | 950649-19-1 | [6] |

Postulated CNS Targets and Mechanisms of Action: An Evidence-Based Extrapolation

The therapeutic utility of the pyrimidine scaffold spans a wide array of CNS targets, including serotonin, adenosine, cannabinoid, nicotinic, and muscarinic receptors.[2][7] The piperidine moiety is also a common feature in ligands for various CNS receptors and transporters.[5][8] Based on these precedents, we can hypothesize several promising avenues for the investigation of this compound.

Monoamine Receptor Modulation

Numerous pyrimidine derivatives exhibit affinity for serotonin (5-HT) and dopamine receptors.[2] The piperidine ring is also a well-known pharmacophore in dopaminergic and serotonergic ligands. Therefore, it is plausible that this compound could interact with these key neurotransmitter systems implicated in mood disorders, psychosis, and cognitive function.

Cholinergic System Engagement

The piperidine moiety is a classic component of ligands targeting both muscarinic and nicotinic acetylcholine receptors, as well as the choline transporter.[7][9] Given the critical role of the cholinergic system in memory and attention, evaluating the affinity of the target compound for these receptors is a logical starting point for assessing its potential in cognitive disorders.

Kinase Inhibition in Neuroinflammation and Neurodegeneration

Recent research has highlighted the role of various kinases in the pathophysiology of neurodegenerative diseases. Aminopyrimidine scaffolds are known to be effective kinase inhibitors.[10] Investigating whether this compound can modulate the activity of kinases implicated in neuroinflammation or neuronal apoptosis could uncover novel therapeutic applications.

The following diagram illustrates a potential signaling pathway that could be modulated by this compound, based on its structural similarity to known cholinergic agents.

Caption: Postulated signaling pathway for cholinergic receptor modulation.

A Strategic Experimental Workflow for CNS Profiling

A tiered, multi-faceted approach is essential to systematically evaluate the CNS activity of this compound. The following workflow is designed to be self-validating, with each stage informing the next.

Tier 1: Initial Target Screening and Physicochemical Profiling

The primary objective of this tier is to broadly assess the compound's potential targets and its drug-like properties.

Step-by-Step Protocol: Broad Receptor Panel Screening (e.g., Eurofins SafetyScreen or equivalent)

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mM.

-

Assay Submission: Submit the compound for screening against a panel of CNS targets, including but not limited to:

-

Serotonin receptors (e.g., 5-HT₁A, 5-HT₂A, 5-HT₂C)

-

Dopamine receptors (e.g., D₁, D₂, D₃)

-

Adrenergic receptors (e.g., α₁, α₂, β₁, β₂)

-

Muscarinic receptors (M₁-M₅)

-

Nicotinic receptors (e.g., α₇, α₄β₂)

-

GABAₐ and GABAₑ receptors

-

Glutamate receptors (e.g., NMDA, AMPA)

-

Opioid receptors (μ, δ, κ)

-

Neurotransmitter transporters (e.g., SERT, DAT, NET)

-

-

Data Analysis: Analyze the percentage of inhibition or stimulation at a fixed concentration (typically 1-10 µM). Hits are typically defined as >50% inhibition/stimulation.

Step-by-Step Protocol: Physicochemical and ADME Profiling

-

Solubility: Determine the aqueous solubility of the compound at various pH values (e.g., pH 2.0, 6.5, 7.4) using a standardized assay (e.g., nephelometry).

-

LogD₇.₄: Measure the lipophilicity at physiological pH using a validated method (e.g., shake-flask or HPLC).

-

PAMPA (Parallel Artificial Membrane Permeability Assay): Assess the passive permeability of the compound across an artificial membrane to predict its ability to cross the blood-brain barrier.

-

Metabolic Stability: Incubate the compound with liver microsomes (human and rat) and measure its depletion over time using LC-MS/MS to estimate its metabolic half-life.

Tier 2: In-Depth Pharmacological Characterization of Primary Targets

Based on the hits identified in Tier 1, the next step is to perform detailed in vitro pharmacological studies to determine potency and mechanism of action.

Step-by-Step Protocol: Radioligand Binding Assays for Potency Determination

-

Membrane Preparation: Prepare cell membranes expressing the target receptor of interest.

-

Competition Binding Assay:

-

Incubate the membranes with a known radioligand for the target receptor.

-

Add increasing concentrations of this compound.

-

After incubation, separate bound from free radioligand by rapid filtration.

-

Quantify the bound radioactivity using a scintillation counter.

-

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the compound. Fit the data to a one-site competition model to determine the Ki (inhibitor constant).

Step-by-Step Protocol: Functional Assays for Mechanism of Action

-

Cell Culture: Culture cells expressing the target receptor.

-

Assay Performance:

-

For GPCRs, measure second messenger levels (e.g., cAMP, IP₁, Ca²⁺) in response to compound application.

-

For ion channels, use electrophysiology (e.g., patch-clamp) to measure changes in ion currents.

-

For transporters, measure the uptake of a radiolabeled substrate in the presence of the compound.

-

-

Data Analysis: Generate concentration-response curves to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Tier 3: In Vivo Proof-of-Concept Studies

If the in vitro data are promising, the final tier involves evaluating the compound's effects in animal models of CNS disorders.

Step-by-Step Protocol: Pharmacokinetic and Brain Penetration Studies

-

Animal Dosing: Administer this compound to rodents (e.g., rats or mice) via a relevant route (e.g., oral, intravenous, intraperitoneal).

-

Sample Collection: Collect blood and brain samples at various time points post-dosing.

-

Bioanalysis: Quantify the concentration of the compound in plasma and brain tissue using LC-MS/MS.

-

Data Analysis: Calculate key pharmacokinetic parameters (e.g., Cₘₐₓ, Tₘₐₓ, AUC, half-life) and the brain-to-plasma ratio.

Step-by-Step Protocol: Behavioral Pharmacology

-

Model Selection: Choose an appropriate animal model based on the in vitro mechanism of action (e.g., forced swim test for antidepressant potential, elevated plus maze for anxiolytic effects, novel object recognition for cognitive enhancement).

-

Dosing and Behavioral Testing: Administer the compound to the animals and conduct the behavioral tests at a time point consistent with peak brain exposure.

-

Data Analysis: Compare the behavioral outcomes of the compound-treated group to a vehicle-treated control group using appropriate statistical methods.

The following diagram outlines this comprehensive experimental workflow.

Caption: A tiered experimental workflow for CNS profiling.

Concluding Remarks and Future Directions

This compound stands as a promising, yet underexplored, chemical entity for CNS research. Its potential is inferred from the rich pharmacology of its pyrimidine and piperidine components. The systematic, multi-tiered experimental approach detailed in this guide provides a robust framework for elucidating its neuropharmacological profile. By progressing from broad screening to in-depth in vitro characterization and finally to in vivo validation, researchers can efficiently and effectively determine the therapeutic potential of this compound. The insights gained from such a comprehensive investigation will not only define the future of this specific molecule but also contribute to the broader understanding of how these privileged scaffolds can be leveraged in the ongoing quest for novel CNS therapies.

References

-

Kaur, R., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules, 26(21), 6499. Available at: [Link]

-

Sharma, A., et al. (2022). Recent Advances in the Development of Pyrimidine-based CNS Agents. Current Medicinal Chemistry, 29(33), 5588-5612. Available at: [Link]

-

Wessjohann, L. A., et al. (2019). Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Bioorganic & Medicinal Chemistry Letters, 29(18), 2635-2640. Available at: [Link]

-

Al-Masoudi, W. A., Al-Rikaby, A. A., & Faaz, R. A. (2015). Pharmacology Study of Pyrimidine Derivative. International Journal of ChemTech Research, 7(6), 2660-2664. Available at: [Link]

-

Grote, C., et al. (2019). Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics. Archiv der Pharmazie, 352(10), e1900128. Available at: [Link]

-

Grote, C., et al. (2019). Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics. ResearchGate. Available at: [Link]

-

Asquith, C. R. M., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(16), 11899-11917. Available at: [Link]

- WO2006043064A1 - Piperidines and related compounds for treatment of alzheimer's disease. (2006). Google Patents.

-

Balalaie, S., et al. (2020). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 25(11), 2658. Available at: [Link]

-

Sharma, A., et al. (2022). Recent Advances in the Development of Pyrimidine-based CNS Agents. Bentham Science. Available at: [Link]

-

Sergeant, N., et al. (2019). New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease. Neurobiology of Disease, 129, 217-233. Available at: [Link]

-

Verma, V., et al. (2020). A Review on Pharmacological Aspects of Pyrimidine Derivatives. Journal of Drug Delivery and Therapeutics, 10(5), 202-209. Available at: [Link]

-

Singh, T., & Sharma, P. K. (2014). Piperidin-4-one: the potential pharmacophore. Mini reviews in medicinal chemistry, 14(1), 84-95. Available at: [Link]

-

Al-Ostath, A., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(19), 6527. Available at: [Link]

-

Costa, M., et al. (2021). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Molecules, 26(16), 4930. Available at: [Link]

-

Tacke, R., et al. (1993). 4,4-Diphenylpiperidine derivates and their sila analogues. A comparative study of their interaction with neural receptor biding sites and synaptosomal monoamine uptake. Arzneimittel-Forschung, 43(7), 736-742. Available at: [Link]

-

Uddin, M. S., et al. (2021). Plant-Derived Bioactive Compounds in the Management of Neurodegenerative Disorders: Challenges, Future Directions and Molecular Mechanisms Involved in Neuroprotection. Antioxidants, 10(9), 1453. Available at: [Link]

-

Manjunatha, K. S., et al. (2013). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. International Journal of Pharmaceutical and Chemical Sciences, 2(2), 853-858. Available at: [Link]

-

Kaur, R., et al. (2021). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Medicinal Research Reviews, 41(6), 3295-3343. Available at: [Link]

-

Löffler, M., et al. (2018). New perspectives on the roles of pyrimidines in the central nervous system. Journal of Neurochemistry, 145(6), 495-510. Available at: [Link]

Sources